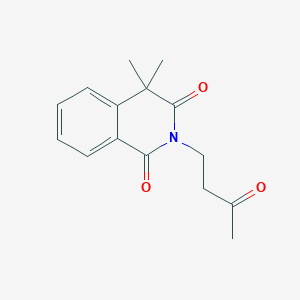
4,4-Dimethyl-2-(3-oxobutyl)isoquinoline-1,3(2H,4H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,4-Dimethyl-2-(3-oxobutyl)isoquinoline-1,3(2H,4H)-dione is a synthetic organic compound that belongs to the isoquinoline family. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline. This compound is characterized by the presence of a 3-oxobutyl group and two methyl groups attached to the isoquinoline core.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Dimethyl-2-(3-oxobutyl)isoquinoline-1,3(2H,4H)-dione typically involves multi-step organic reactions. One possible route could involve the alkylation of isoquinoline derivatives followed by oxidation and cyclization steps. Specific reaction conditions such as temperature, solvents, and catalysts would depend on the chosen synthetic pathway.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the laboratory-scale synthesis for large-scale production. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques.
化学反应分析
Types of Reactions
4,4-Dimethyl-2-(3-oxobutyl)isoquinoline-1,3(2H,4H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions might include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions would vary based on the specific reaction being performed.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield higher oxidation state compounds, while reduction could produce more reduced forms of the original compound.
科学研究应用
4,4-Dimethyl-2-(3-oxobutyl)isoquinoline-1,3(2H,4H)-dione could have various applications in scientific research, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Possible applications in drug discovery and development.
Industry: Use as an intermediate in the production of pharmaceuticals or other fine chemicals.
作用机制
The mechanism of action of 4,4-Dimethyl-2-(3-oxobutyl)isoquinoline-1,3(2H,4H)-dione would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanism.
相似化合物的比较
Similar Compounds
Similar compounds to 4,4-Dimethyl-2-(3-oxobutyl)isoquinoline-1,3(2H,4H)-dione might include other isoquinoline derivatives with different substituents. Examples could be:
- 4,4-Dimethyl-2-(3-hydroxybutyl)isoquinoline-1,3(2H,4H)-dione
- 4,4-Dimethyl-2-(3-aminobutyl)isoquinoline-1,3(2H,4H)-dione
Uniqueness
The uniqueness of this compound lies in its specific substituents and the resulting chemical properties. These unique features could make it particularly useful for certain applications in research and industry.
属性
CAS 编号 |
65543-36-4 |
|---|---|
分子式 |
C15H17NO3 |
分子量 |
259.30 g/mol |
IUPAC 名称 |
4,4-dimethyl-2-(3-oxobutyl)isoquinoline-1,3-dione |
InChI |
InChI=1S/C15H17NO3/c1-10(17)8-9-16-13(18)11-6-4-5-7-12(11)15(2,3)14(16)19/h4-7H,8-9H2,1-3H3 |
InChI 键 |
BEJDDGXKUYOEBI-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)CCN1C(=O)C2=CC=CC=C2C(C1=O)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1,5-Dimethyl-1,3,5-triphenyl-1,3,5-tris[(propan-2-yl)oxy]trisiloxane](/img/structure/B14494430.png)


![Diethyl [bis(ethylsulfanyl)methyl]phosphonate](/img/structure/B14494448.png)
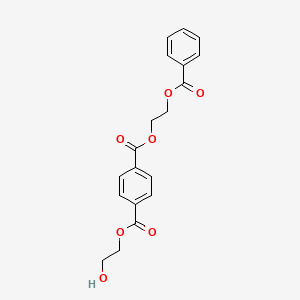
![N-{[(3,4-Dimethoxyphenyl)sulfanyl]methyl}-3,4-dimethoxybenzamide](/img/structure/B14494456.png)
![1-Methoxy-2-(2-{2-[2-(2-phenoxyethoxy)ethoxy]ethoxy}ethoxy)benzene](/img/structure/B14494459.png)

![2,4-Diphenyl-5H-[1]benzopyrano[4,3-b]pyridin-5-one](/img/structure/B14494471.png)
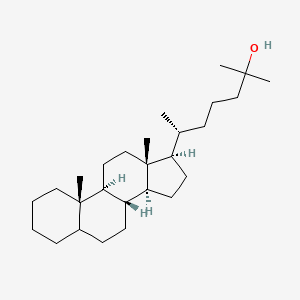
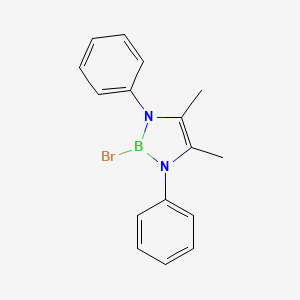
![5,7-Dimethyl-4H-cyclohepta[b]furan](/img/structure/B14494491.png)
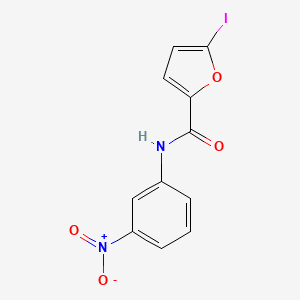
arsane](/img/structure/B14494510.png)
